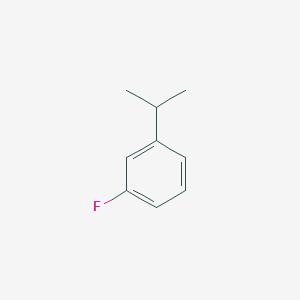

1-Fluoro-3-(propan-2-yl)benzene

Description

1-Fluoro-3-(propan-2-yl)benzene (CAS: Not explicitly provided in evidence) is a fluorinated aromatic compound featuring a fluorine atom at the 1-position and an isopropyl group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. For instance, describes the synthesis of 1-fluoro-3-(prop-2-yn-1-yloxy)benzene via nucleophilic substitution of 3-fluorophenol with propargyl bromide under basic conditions . Such methods could be adapted for introducing the isopropyl substituent.

Properties

CAS No. |

2193-38-6 |

|---|---|

Molecular Formula |

C9H11F |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

1-fluoro-3-propan-2-ylbenzene |

InChI |

InChI=1S/C9H11F/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |

InChI Key |

NAYXHKRRAWPEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 1-Fluoro-3-(propan-2-yl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Sulfonation: Fuming sulfuric acid or oleum.

Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Nitration: 1-Fluoro-3-(propan-2-yl)-4-nitrobenzene.

Sulfonation: 1-Fluoro-3-(propan-2-yl)benzenesulfonic acid.

Halogenation: 1-Fluoro-3-(propan-2-yl)-4-bromobenzene or 1-Fluoro-3-(propan-2-yl)-4-chlorobenzene.

Scientific Research Applications

1-Fluoro-3-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The isopropyl group can provide steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 1-fluoro-3-(propan-2-yl)benzene and their distinguishing features:

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.